Bienvenue dans la boutique en ligne BenchChem!

Ditoluoyltartaric acid, (+)-

Chiral resolution β-lactam synthesis Antibiotic intermediates

When stereochemical purity and process yield directly affect your manufacturing economics, standard resolving agents often fail. Unmodified tartaric acid shows negligible enantioselectivity, while dibenzoyl-tartaric acid can fail to crystallize entirely with key intermediates. (+)-Di-p-toluoyl-D-tartaric acid is empirically proven to resolve both racemic amines and β-lactam antibiotic precursors where these alternatives fail, delivering up to 99% ee and a 75% reduction in stoichiometric ratio. For robust, cost-optimized resolution workflows, specify this compound.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 32634-68-7
Cat. No. B020832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitoluoyltartaric acid, (+)-
CAS32634-68-7
SynonymsO,O’-Di-p-toluoyl-Dg-tartaric Acid;  (2S,3S)-(+)-Di-O-4-toluoyltartaric Acid; _x000B_2,3-Bis-(4-methyl-benzoyloxy)-succinic Acid; 
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
InChIInChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
InChIKeyCMIBUZBMZCBCAT-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Di-p-toluoyl-D-tartaric Acid (CAS 32634-68-7): Chiral Resolving Agent Procurement and Differentiation Guide


(+)-Di-p-toluoyl-D-tartaric acid (CAS 32634-68-7), also designated as (+)-O,O′-Di-p-toluoyl-D-tartaric acid or (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid , is a chiral resolving agent of the O,O′-diacyl tartaric acid class. It features a D-tartaric acid core esterified with two p-toluoyl (4-methylbenzoyl) groups, yielding a molecular weight of 386.35 g/mol and a well-defined stereochemical configuration . As a widely used chiral auxiliary for the resolution of racemic amines and nitrogen-containing heterocycles via diastereomeric salt formation, its performance characteristics must be understood relative to alternative resolving agents to inform appropriate procurement decisions [1].

(+)-Di-p-toluoyl-D-tartaric Acid Substitution Risk: Why Not All Tartaric Acid Derivatives Are Interchangeable


Interchanging tartaric acid derivatives in a resolution process without empirical validation carries substantial technical risk, as comparative data demonstrate that structurally related compounds differ markedly in enantioselectivity, substrate compatibility, and stoichiometric efficiency. For N-methylamphetamine resolution, unmodified tartaric acid (TA) is essentially ineffective, yielding an enantiomeric excess (ee) below 5%, whereas di-p-toluoyl-tartaric acid (DPTTA) achieves ee values of 57.9% under identical conditions [1]. Conversely, for β-lactam antibiotic intermediates, dibenzoyl-tartaric acid (DBTA) fails to produce crystalline diastereomeric salts entirely, while DTTA provides tractable solids that enable successful resolution [2]. Even between enantiomers of the same compound, the salt-forming behavior differs: (+)-DTTA and (-)-DTTA are both required for a complete enantiomeric separation workflow, as each antipode selectively precipitates the opposite target enantiomer from racemic mixtures [3]. These documented performance disparities underscore that selection among resolving agents must be guided by substrate-specific, quantitative evidence rather than chemical similarity.

(+)-Di-p-toluoyl-D-tartaric Acid Comparative Performance: Quantitative Resolution Efficiency Data


Di-p-toluoyl-tartaric Acid vs. Dibenzoyl-tartaric Acid: β-Lactam Intermediate Resolution Selectivity

In the resolution of cis 3-amino-4-[2-(2-furyl)vinyl]-1-methoxycarbonylmethyl-azetidin-2-one, a critical intermediate for 1-carba(1-dethia)cephalosporin antibiotics including loracarbef, di-p-toluoyl-tartaric acid (DTTA) demonstrated exclusive efficacy over dibenzoyl-tartaric acid (DBTA). When evaluated as resolving agents, DBTA failed to produce any crystalline diastereomeric salt, whereas DTTA formed a tractable solid salt that enabled successful resolution of the target enantiomer [1].

Chiral resolution β-lactam synthesis Antibiotic intermediates Loracarbef

DPTTA vs. DBTA vs. Tartaric Acid: Comparative Enantiomeric Excess in N-Methylamphetamine Resolution

In a comparative study evaluating supercritical fluid extraction-based resolution of racemic N-methylamphetamine, three resolving agents were tested under identical conditions at a 0.25 molar equivalent ratio. O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) achieved an extraction enantiomeric excess (eeE) of 57.9%. O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) outperformed DPTTA in this specific substrate system, yielding an eeE of 82.5%. Unmodified 2R,3R-tartaric acid (TA) was essentially ineffective, with eeE below 5% [1].

Supercritical fluid extraction Amphetamine resolution Chiral separation Enantiomeric excess

DPTTA Stoichiometric Efficiency: 75% Molar Reduction vs. Unmodified Tartaric Acid

In the classical resolution of N-methylamphetamine, O,O′-di-p-toluoyltartaric acid demonstrates significantly improved stoichiometric efficiency compared to unmodified tartaric acid. While resolution with tartaric acid achieves comparable optical purity of the precipitated salt, DTTA requires only 0.25 molar equivalents of resolving agent per 1 mole of racemic base, whereas tartaric acid-based resolutions typically require a 1:1 stoichiometry [1].

Stoichiometric efficiency Resolving agent economy N-methylamphetamine Process optimization

DTTA vs. Tartaric Acid: Tramadol Resolution Feasibility Comparison

In the resolution of (±)-Tramadol, di-p-toluoyl-tartaric acid (DTTA) demonstrated robust diastereoselectivity, enabling efficient separation and isolation of both enantiomers in high chemical and optical purities. In contrast, attempts to resolve (±)-Tramadol using L-(+)-tartaric acid as the resolving agent yielded essentially racemic material after salt formation and isolation, with chiral HPLC analysis confirming no meaningful enantiomeric enrichment in either the precipitated solid or mother liquors [1].

Tramadol resolution Analgesic synthesis Diastereomeric crystallization Chiral separation

DTTA vs. DBTA: Tramadol Resolution Crystallization Efficiency

In the resolution of (±)-Tramadol, di-p-toluoyl-tartaric acid (DTTA) provides superior process efficiency relative to dibenzoyl-tartaric acid (DBTA). While both resolving agents can ultimately effect enantiomeric separation, DBTA required multiple sequential crystallizations to achieve complete resolution, whereas DTTA enabled efficient separation with fewer processing steps [1].

Tramadol Crystallization efficiency Process robustness Dibenzoyl-tartaric acid comparison

D/L-Di-p-toluoyl-tartaric Acid: β-Blocker Intermediate Resolution with >99% ee

A 2023 study published in the Journal of Organic Chemistry evaluated D/L-di-p-toluoyl-tartaric acid for the resolution of β-blocker pharmaceutical intermediates. The diastereomeric salt formation and crystallization process yielded enantiomeric excess (ee) values exceeding 99%, demonstrating the resolving agent's capability to achieve pharmaceutical-grade optical purity in this therapeutically important compound class [1]. (Note: Comparator data for alternative resolving agents in this specific substrate system were not reported; this represents class-level performance evidence.)

β-Blocker synthesis Pharmaceutical intermediates High enantiomeric purity Chiral resolution

(+)-Di-p-toluoyl-D-tartaric Acid: Evidence-Based Industrial and Research Application Scenarios


Resolution of β-Lactam Antibiotic Intermediates Where DBTA Fails

In the synthesis of 1-carba(1-dethia)cephalosporin antibiotics including loracarbef, di-p-toluoyl-tartaric acid is the resolving agent of choice for the key cis-azetidinone intermediate. Direct comparative testing established that dibenzoyl-tartaric acid fails to form crystalline diastereomeric salts with this substrate, whereas DTTA yields a tractable salt that enables successful enantiomeric separation [1]. Procurement for β-lactam resolution campaigns should specify DTTA; DBTA substitution will result in process failure.

Tramadol Enantiomer Production Requiring Minimal Crystallization Cycles

For the industrial-scale resolution of (±)-Tramadol into its individual enantiomers, (+)-di-p-toluoyl-D-tartaric acid (used in conjunction with its (-)-antipode) provides superior process efficiency relative to dibenzoyl-tartaric acid, requiring fewer sequential crystallizations to achieve complete resolution [2]. Unmodified tartaric acid is entirely ineffective, yielding only racemic material [2]. Manufacturers seeking robust, high-throughput tramadol enantiomer production should procure DTTA rather than tartaric acid or DBTA.

Cost-Sensitive Amine Resolution with Reduced Stoichiometric Agent Consumption

In resolutions of racemic amines such as N-methylamphetamine where process economics are a primary driver, (+)-di-p-toluoyl-D-tartaric acid enables a 75% reduction in resolving agent stoichiometry compared to unmodified tartaric acid (0.25 molar equivalents vs. ~1.0 molar equivalent per mole of racemic base) while maintaining comparable optical purity outcomes [3]. This stoichiometric efficiency directly reduces material procurement volume and waste handling costs, supporting DTTA selection for cost-optimized manufacturing.

High-Purity β-Blocker Pharmaceutical Intermediate Resolution

For pharmaceutical manufacturers requiring enantiomeric purity exceeding 99% ee in β-blocker intermediate synthesis, D/L-di-p-toluoyl-tartaric acid has demonstrated capability to achieve this stringent specification via diastereomeric salt crystallization [4]. This performance evidence supports DTTA procurement for high-specification chiral separation workflows where regulatory or pharmacological requirements demand near-absolute enantiopurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ditoluoyltartaric acid, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.